6-Methoxy-2-naphthaldehyde
6-Methoxy-2-naphthaldehyde
6-Methoxy-2-naphthaldehyde can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via Grignard reaction. Its crystals belong to the orthorhombic space group, P212121 and shows excellent NLO (non-linear optical) property.
Brand Name:
Vulcanchem
CAS No.:
3453-33-6
VCID:
VC21083916
InChI:
InChI=1S/C12H10O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-8H,1H3
SMILES:
COC1=CC2=C(C=C1)C=C(C=C2)C=O
Molecular Formula:
C12H10O2
Molecular Weight:
186.21 g/mol
6-Methoxy-2-naphthaldehyde
CAS No.: 3453-33-6
Cat. No.: VC21083916
Molecular Formula: C12H10O2
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 6-Methoxy-2-naphthaldehyde can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via Grignard reaction. Its crystals belong to the orthorhombic space group, P212121 and shows excellent NLO (non-linear optical) property. |
|---|---|
| CAS No. | 3453-33-6 |
| Molecular Formula | C12H10O2 |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 6-methoxynaphthalene-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H10O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-8H,1H3 |
| Standard InChI Key | VZBLASFLFFMMCM-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C=O |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator